5-Ethynyl-2,3-dihydro-1-benzofuran
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Overview
Description
5-Ethynyl-2,3-dihydro-1-benzofuran is a chemical compound with the CAS Number: 132464-87-0 . It has a molecular weight of 144.17 . The IUPAC name for this compound is this compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzofuran derivatives in general have been synthesized and their structures confirmed by 1H-NMR, 13C-NMR, and IR . Various methods for the synthesis and structural modification of benzofuran derivatives are under investigation by several research groups .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8O/c1-2-8-3-4-10-9(7-8)5-6-11-10/h1,3-4,7H,5-6H2 . This compound has a molecular formula of C10H8O .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, benzofuran derivatives have shown a wide range of biological properties, which justifies the extensive interest in using benzofuran as building blocks of pharmacological agents .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 62-64 degrees Celsius .Scientific Research Applications
Benzofuran Derivatives in Biomedical Research
Benzofuran and its derivatives, including 5-Ethynyl-2,3-dihydro-1-benzofuran, are foundational units in a plethora of bioactive heterocycles, drawing significant attention from chemists and medical researchers due to their extensive range of biological activities. These activities encompass anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. The benzofuran nucleus is notably present in a vast array of bioactive natural and synthetic compounds, with potent applications spanning pharmaceuticals, agriculture, and polymers. Recent advancements have highlighted the role of benzofuran compounds as pronounced inhibitors against numerous diseases, viruses, fungi, microbes, and enzymes. This review emphasizes the biological activities of benzofurans reported between 2014 and 2019, covering areas like antimicrobial, anti-inflammatory, antitumor, antitubercular, antidiabetic, anti-Alzheimer, antioxidant, antiviral, vasorelaxant, anti-osteoporotic, and enzyme inhibitory activities. The significance of -OH, -OMe, sulfonamide, or halogen groups in enhancing therapeutic activities compared with reference drugs is also discussed, showcasing the immense potential of benzofuran derivatives as pro-drugs in future medical applications (Dawood, 2019).
Benzofuran in Nature and Synthesis
Benzofuran compounds are ubiquitous in nature, displaying strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. Their biological activities and potential applications in various domains have garnered significant attention from the chemical and pharmaceutical research communities worldwide. Notably, novel benzofuran compounds, including macrocyclic benzofuran derivatives with anti-hepatitis C virus activity, have been identified as potential therapeutic drugs for hepatitis C disease. Additionally, novel scaffold compounds of benzothiophene and benzofuran have been developed as anticancer agents. Recent methods for constructing benzofuran rings, such as unique free radical cyclization cascades and proton quantum tunneling, offer efficient pathways for synthesizing complex benzofuran compounds with high yield and fewer side reactions. This review summarizes the latest studies on benzofuran derivatives, including their natural product sources, bioactivities, drug prospects, chemical synthesis, and the relationship between bioactivities and structures (Miao et al., 2019).
Antimicrobial Properties of Benzofuran
Benzofuran and its derivatives have emerged as significant structures in the search for new antimicrobial agents due to their wide range of biological and pharmacological applications. These compounds, found extensively in natural products and synthetic compounds, have drawn considerable attention towards the discovery of new drugs in the fields of drug invention and development. Benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin have been utilized in treating skin diseases like cancer or psoriasis. The unique structural features and diverse biological activities of benzofuran make it a privileged structure in drug discovery, particularly in designing efficient antimicrobial candidates. This review collates published reports on benzofuran-based compounds as antimicrobial agents, offering deeper insights into their therapeutic potential for treating microbial diseases (Hiremathad et al., 2015).
Safety and Hazards
Future Directions
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells , suggesting that they may interact with targets involved in cell proliferation and survival.
Biochemical Pathways
For instance, its potential anti-tumor activity suggests that it may impact pathways related to cell cycle regulation, apoptosis, and DNA repair .
Pharmacokinetics
The compound’s molecular weight (14417) and physical form (powder) suggest that it may be well-absorbed and distributed throughout the body .
Result of Action
Based on the known activities of benzofuran derivatives, it is likely that this compound has the potential to exert a variety of effects at the molecular and cellular levels, including inhibition of cell growth, induction of apoptosis, and modulation of oxidative stress .
Properties
IUPAC Name |
5-ethynyl-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-2-8-3-4-10-9(7-8)5-6-11-10/h1,3-4,7H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERRNMOURWJLFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)OCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567972 |
Source
|
Record name | 5-Ethynyl-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132464-87-0 |
Source
|
Record name | 5-Ethynyl-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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